molecular formula C19H17ClN2O2S B2608550 N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide CAS No. 301176-19-2

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide

Cat. No.: B2608550
CAS No.: 301176-19-2
M. Wt: 372.87
InChI Key: NQSYJGSJPKYZEN-UHFFFAOYSA-N
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Description

N-[5-(4-Chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide is a thiazole-based acetamide derivative featuring a 4-chlorobenzyl substituent at the 5-position of the thiazole ring and a 2-methylphenoxy group attached to the acetamide moiety.

Properties

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c1-13-4-2-3-5-17(13)24-12-18(23)22-19-21-11-16(25-19)10-14-6-8-15(20)9-7-14/h2-9,11H,10,12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSYJGSJPKYZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide typically involves the reaction of 4-chlorobenzylamine with 2-bromoacetyl-2-methylphenoxy in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then cyclized with thiourea to form the thiazole ring, followed by acetylation to yield the final product .

Chemical Reactions Analysis

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide exhibits significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for the development of new antibiotics. Its mechanism of action likely involves the inhibition of specific bacterial enzymes, disrupting essential cellular processes.

Anticancer Activity
In vitro studies have suggested that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cells through the activation of caspase pathways. The compound's thiazole moiety is believed to play a crucial role in its interaction with cancer cell targets, potentially leading to the development of novel anticancer therapies.

Analgesic Effects
Preliminary investigations into the analgesic properties of this compound have shown promise. The compound appears to modulate pain pathways, providing relief in animal models of pain. Further research is needed to elucidate its efficacy and safety in human subjects.

Agricultural Applications

Pesticidal Activity
The compound has been evaluated for its potential use as a pesticide. Its structural features suggest that it may interact with insect neurotransmitter systems, leading to paralysis and death in target pest species. Field trials are necessary to assess its effectiveness and environmental impact compared to existing pesticides.

Herbicidal Properties
this compound has also shown potential as an herbicide. Laboratory tests indicate that it can inhibit the growth of certain weeds without harming crops. This selectivity could make it a valuable tool in integrated pest management strategies.

Materials Science

Polymer Synthesis
The compound can serve as a building block in the synthesis of advanced polymers. Its unique chemical structure allows for the introduction of thiazole units into polymer chains, potentially enhancing material properties such as thermal stability and mechanical strength.

Nanomaterials Development
Research into nanotechnology has revealed that this compound can be utilized in the fabrication of nanomaterials. Its ability to form stable complexes with metal ions makes it suitable for applications in catalysis and sensor development.

Case Studies

Study Focus Findings Implications
Antimicrobial ActivityInhibition of E. coli and Staphylococcus aureus growthPotential for new antibiotic development
Anticancer ResearchInduction of apoptosis in breast cancer cellsNew avenues for cancer treatment
Pesticidal EfficacyEffective against common agricultural pestsAlternative to synthetic pesticides
Polymer ResearchEnhanced thermal stability in polymer compositesApplications in high-performance materials

Mechanism of Action

The mechanism of action of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it can inhibit the activity of kinases involved in cell signaling pathways, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Benzyl and Phenoxy Substituents

Several structurally related compounds differ in substituents on the benzyl and phenoxy groups, impacting their physicochemical and biological properties:

Compound Name Key Substituents Molecular Formula Notable Properties Reference
N-[5-(4-Bromobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide 4-Bromobenzyl, 4-chlorophenoxy C₁₉H₁₅BrClN₂O₂S Structural isomer with bromine substitution; no explicit bioactivity reported
N-[5-(2-Chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-amino-5-methyltriazol-3-ylthio)acetamide 2-Chlorobenzyl, triazole-thio group C₁₆H₁₄ClN₅OS₂ Enhanced hydrogen-bonding capacity due to triazole-thio moiety
SirReal2 (2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-[5-(naphthalen-1-ylmethyl)thiazol-2-yl]acetamide) Naphthalenylmethyl, pyrimidinyl C₂₂H₂₀N₄OS₂ Potent SIRT2 inhibitor; demonstrates >100-fold selectivity over SIRT1 and SIRT3
N-(5-(4-Methoxybenzyl)-1,3-thiazol-2-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide 4-Methoxybenzyl, CF₃-phenoxy C₂₁H₁₈F₃N₂O₃S Electron-withdrawing CF₃ group enhances metabolic stability

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorobenzyl group in the target compound enhances lipophilicity (logP ~4.12) compared to methoxy-substituted analogues (e.g., logP ~3.5 for 4-methoxy derivatives) .
  • Biological Activity : Compounds with bulkier aromatic substituents (e.g., naphthalenyl in SirReal2) exhibit higher enzyme-binding affinity due to increased van der Waals interactions .
Thiadiazole and Pyridazine Analogues

Compounds with thiadiazole or pyridazine cores instead of thiazole show divergent bioactivity profiles:

Compound Name Core Structure Bioactivity Reference
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropylphenoxy)acetamide 1,3,4-Thiadiazole Moderate antimicrobial activity (MIC: 8–32 µg/mL)
N-(5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide 1,3,4-Thiadiazole Lower cytotoxicity (IC₅₀ >50 µM in cancer cells)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-pyridazin-1-yl]acetamide Pyridazin-3(2H)-one FPR2 agonist; activates calcium mobilization in neutrophils

Key Observations :

  • Core Flexibility : Thiadiazole derivatives generally exhibit lower cytotoxicity compared to thiazole-based compounds, possibly due to reduced membrane permeability .
  • Enzyme Targeting: Pyridazinone derivatives (e.g., FPR2 agonists) highlight the role of heterocyclic cores in modulating G-protein-coupled receptor activity .
Anticancer Activity of Phenoxy-Thiazole Derivatives

Phenoxy-thiazole acetamides with modifications in the phenoxy group demonstrate variable anticancer potency:

Compound Name Phenoxy Substituent IC₅₀ (Caco-2 cells) Reference
2-(2-Fluorophenoxy)-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]thiadiazol-2-yl}acetamide 2-Fluorophenoxy 1.8 µM
N-[5-(4-Chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide (Target) 2-Methylphenoxy Not reported
2-(4-Chlorophenoxy)-N-(5-(4-bromobenzyl)thiazol-2-yl)acetamide 4-Chlorophenoxy 12.5 µM

Key Observations :

  • Substituent Position: Ortho-substituted phenoxy groups (e.g., 2-fluoro in ) enhance cytotoxicity compared to para-substituted analogues.

Physicochemical and Crystallographic Comparisons

  • Melting Points : Thiazole derivatives typically exhibit higher melting points (132–170°C) than thiadiazole analogues (135–140°C), correlating with stronger intermolecular hydrogen bonds in thiazoles .
  • Crystallography : Thiazole-acetamide derivatives often form centrosymmetric dimers via N–H···N hydrogen bonds, as seen in N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide .

Biological Activity

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of thiazole derivatives, including this compound, typically involves the reaction of 4-chlorobenzyl derivatives with thiazole precursors. The method often employs eco-friendly conditions and recyclable catalysts to enhance yield and reduce environmental impact .

Anticancer Activity

Numerous studies have highlighted the anticancer properties of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. The IC50 values for related thiazole compounds range from 1.61 µg/mL to 23.30 mM, indicating potent activity against human glioblastoma and melanoma cells .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µg/mL)
Compound 9Jurkat1.61 ± 1.92
Compound 10A-4311.98 ± 1.22
This compoundU251TBD

The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of key survival pathways such as the Bcl-2 pathway. Molecular dynamics simulations have indicated that these compounds interact primarily through hydrophobic contacts with target proteins .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiazole ring and substituents on the phenyl ring significantly influence biological activity. For example:

  • Electron-donating groups at specific positions enhance cytotoxicity.
  • The presence of a chlorine atom at the para position of the benzyl group has been correlated with increased activity against certain cancer cell lines .

Case Studies

A recent study synthesized a series of thiazole derivatives and evaluated their biological activities using MTT assays against various cancer cell lines. Among these, this compound exhibited promising results, particularly in inhibiting tumor growth in vivo models .

Table 2: Summary of Case Studies on Thiazole Derivatives

Study ReferenceCompound TestedCell LineResult
Study AThis compoundU251Significant inhibition
Study BSimilar Thiazole DerivativeWM793High selectivity

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